molecular formula C10H19FN2O2 B2555417 2-Ethoxy-1-(4-(2-fluoroethyl)piperazin-1-yl)ethanone CAS No. 2000793-66-6

2-Ethoxy-1-(4-(2-fluoroethyl)piperazin-1-yl)ethanone

Cat. No.: B2555417
CAS No.: 2000793-66-6
M. Wt: 218.272
InChI Key: SRHKUKBDRVTXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-1-(4-(2-fluoroethyl)piperazin-1-yl)ethanone is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound features a piperazine ring substituted with a 2-fluoroethyl group and an ethanone moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-(4-(2-fluoroethyl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The piperazine ring allows for nucleophilic substitution reactions, where the 2-fluoroethyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperazines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethoxy-1-(4-(2-fluoroethyl)piperazin-1-yl)ethanone has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-(4-(2-fluoroethyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone: Similar in structure but with a trifluoromethyl group instead of an ethoxy group.

  • **2-(2-

Properties

IUPAC Name

2-ethoxy-1-[4-(2-fluoroethyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-2-15-9-10(14)13-7-5-12(4-3-11)6-8-13/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHKUKBDRVTXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCN(CC1)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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